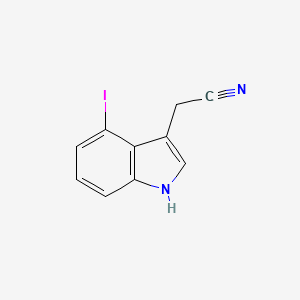
1H-Indole-3-acetonitrile, 4-iodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-3-acetonitrile, 4-iodo- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Métodos De Preparación
The synthesis of 1H-Indole-3-acetonitrile, 4-iodo- typically involves the iodination of 1H-Indole-3-acetonitrile. One common method is the electrophilic substitution reaction, where iodine is introduced to the indole ring using iodine monochloride (ICl) or iodine (I2) in the presence of an oxidizing agent like nitric acid (HNO3) or hydrogen peroxide (H2O2) . The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at room temperature or under reflux conditions.
Industrial production methods for indole derivatives often involve multi-step synthesis routes, starting from commercially available precursors. The Fischer indole synthesis is a well-known method for constructing the indole ring system, which can then be further functionalized to introduce the acetonitrile and iodine groups .
Análisis De Reacciones Químicas
1H-Indole-3-acetonitrile, 4-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 4-substituted indole derivatives, while oxidation and reduction reactions modify the functional groups on the indole ring.
Aplicaciones Científicas De Investigación
1H-Indole-3-acetonitrile, 4-iodo- has numerous applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 1H-Indole-3-acetonitrile, 4-iodo- involves its interaction with various molecular targets and pathways. The indole ring system can bind to multiple receptors and enzymes, influencing biological activities such as cell signaling, gene expression, and metabolic processes . The iodine atom at the 4-position may enhance the compound’s binding affinity and specificity for certain targets, contributing to its biological effects.
Comparación Con Compuestos Similares
1H-Indole-3-acetonitrile, 4-iodo- can be compared with other indole derivatives, such as:
1H-Indole-3-acetonitrile: Lacks the iodine atom, resulting in different reactivity and biological properties.
1H-Indole-3-carboxaldehyde: Contains an aldehyde group instead of a nitrile group, leading to different chemical behavior and applications.
Indole-3-acetic acid: A plant hormone with distinct biological functions compared to the nitrile derivative.
The presence of the iodine atom in 1H-Indole-3-acetonitrile, 4-iodo- makes it unique, as it can participate in specific substitution reactions and potentially exhibit enhanced biological activity.
Propiedades
Número CAS |
89245-36-3 |
|---|---|
Fórmula molecular |
C10H7IN2 |
Peso molecular |
282.08 g/mol |
Nombre IUPAC |
2-(4-iodo-1H-indol-3-yl)acetonitrile |
InChI |
InChI=1S/C10H7IN2/c11-8-2-1-3-9-10(8)7(4-5-12)6-13-9/h1-3,6,13H,4H2 |
Clave InChI |
FPBHXYPVNWHLHT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)I)C(=CN2)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


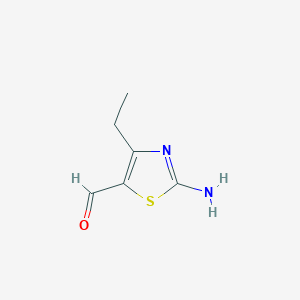
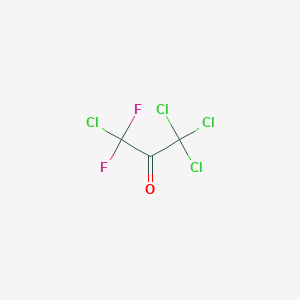
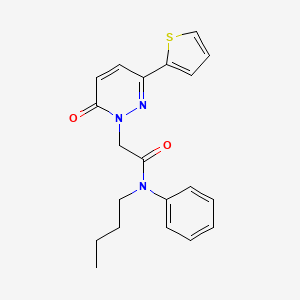
![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B14141816.png)
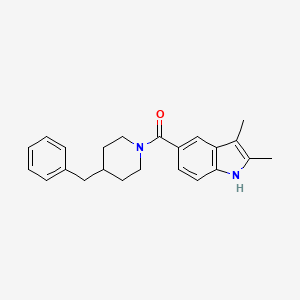
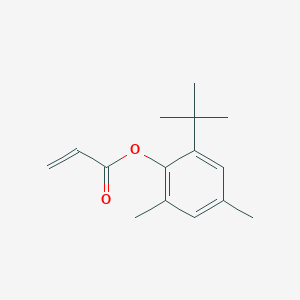
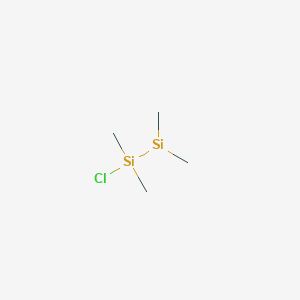
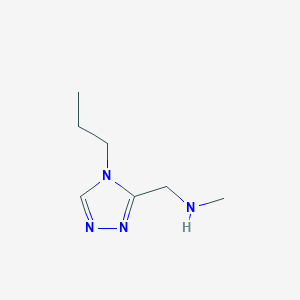
![(Naphthalen-2-ylamino)-acetic acid [1-pyridin-2-yl-meth-(E)-ylidene]-hydrazide](/img/structure/B14141844.png)
![2-({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B14141852.png)
![4-[4-(Pentafluorophenyl)piperazin-1-yl]aniline](/img/structure/B14141873.png)
![N-(4-methylphenyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide](/img/structure/B14141886.png)
![(5E)-5-(2-methylbenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B14141892.png)

